molecular formula C10H11FO3 B1445117 3-Fluoro-2-(propan-2-yloxy)benzoic acid CAS No. 1248479-48-2

3-Fluoro-2-(propan-2-yloxy)benzoic acid

Cat. No. B1445117
M. Wt: 198.19 g/mol
InChI Key: CHADWSYVQMNENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Fluoro-2-(propan-2-yloxy)benzoic acid” is a chemical compound with the molecular formula C10H11FO3 . It is a derivative of benzoic acid, which is an organic compound widely used as a food preservative .

Scientific Research Applications

  • Fluorescence Probes for Reactive Oxygen Species Detection :

    • (Setsukinai et al., 2003) developed novel fluorescence probes, HPF and APF, to detect highly reactive oxygen species. These probes are beneficial in studying the roles of hROS in biological and chemical applications.
  • Chemical Synthesis and Antitumor Effects :

    • (Pero, Babiarz-Tracy & Fondy, 1977) explored the synthesis and effects of 3-Fluoro-1-hydroxypropan-2-one and its derivatives, discussing their chemical structure, alkylating ability, toxicity, and antitumor effects.
  • Design of Functional Fluorescence Probes :

    • (Tanaka et al., 2001) studied the relationship between the fluorescence properties of fluorescein derivatives and the HOMO levels of their benzoic acid moieties, aiding in the design of functional fluorescence probes for biomolecule detection.
  • Novel Prodrugs for Antibody-Directed Therapy :

    • (Springer, Niculescu-Duvaz & Pedley, 1994) described the synthesis of fluorinated potential prodrugs for antibody-directed enzyme prodrug therapy, demonstrating their effectiveness as substrates for CPG2 enzyme and their cytotoxicity upon activation.
  • Directed Lithiation of Benzoic Acids :

  • Anaerobic Transformation in Environmental Systems :

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wear protective clothing, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHADWSYVQMNENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(propan-2-yloxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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